molecular formula C18H22ClN3O4 B15022505 Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate

Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate

Cat. No.: B15022505
M. Wt: 379.8 g/mol
InChI Key: ICHCNARBKJBGSA-UHFFFAOYSA-N
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Description

Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate is a complex organic compound that features a quinoxaline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and carbamoyl groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic diamine with a diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or carbamoyl chloride.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The chlorophenyl and carbamoyl groups may facilitate binding to enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate include:

    Quinoxaline Derivatives: These compounds share the quinoxaline core and may exhibit similar chemical and biological properties.

    Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups often have similar reactivity and potential biological activity.

    Chlorophenyl-Substituted Compounds: The presence of the chlorophenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in the combination of these functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate

InChI

InChI=1S/C18H22ClN3O4/c1-26-16(23)10-15-17(24)21-13-4-2-3-5-14(13)22(15)18(25)20-12-8-6-11(19)7-9-12/h6-9,13-15H,2-5,10H2,1H3,(H,20,25)(H,21,24)

InChI Key

ICHCNARBKJBGSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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